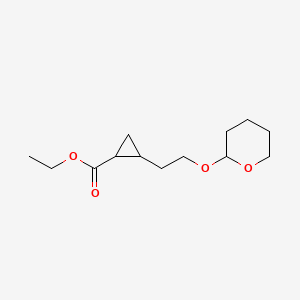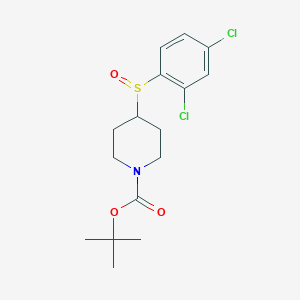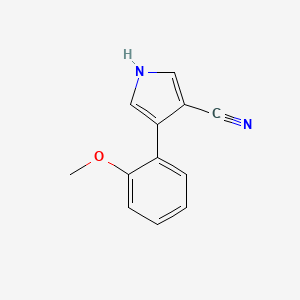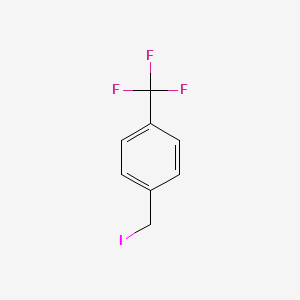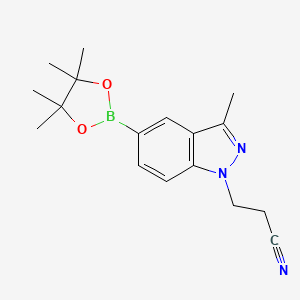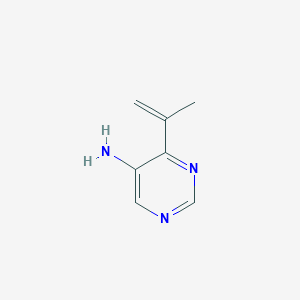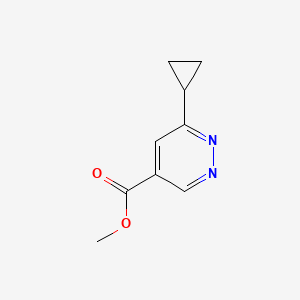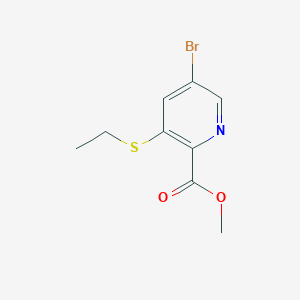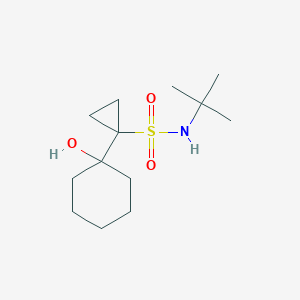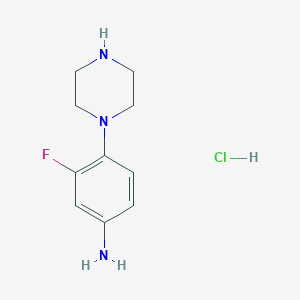![molecular formula C62H98B2N2O4 B13980102 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two hexyldecyl side chains and two dioxaborolan groups. It is primarily used in advanced materials science, particularly in the development of organic semiconductors and photovoltaic devices.
Méthodes De Préparation
The synthesis of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,9-dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole.
Borylation Reaction: The dibromo compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst to form the desired product.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Analyse Des Réactions Chimiques
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole can undergo various chemical reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Substitution Reactions: The dioxaborolan groups can be substituted with other functional groups through nucleophilic substitution reactions.
Applications De Recherche Scientifique
5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole has several scientific research applications:
Organic Semiconductors: It is used in the development of organic semiconductors for electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Photovoltaic Devices: The compound is utilized in the fabrication of organic photovoltaic cells (OPVs) due to its excellent light-absorbing properties and charge transport capabilities.
Materials Science: It is studied for its potential use in advanced materials, including polymers and nanocomposites, for various industrial applications.
Mécanisme D'action
The mechanism of action of 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole involves its ability to participate in electronic interactions and charge transport processes. The dioxaborolan groups facilitate the formation of stable boronate esters, which are crucial for cross-coupling reactions. The indolo[3,2-b]carbazole core provides a conjugated system that enhances the compound’s electronic properties, making it suitable for use in electronic and photovoltaic applications.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole include:
3,9-Dibromo-5,11-bis(2-hexyldecyl)indolo[3,2-b]carbazole: This compound is a precursor in the synthesis of the target compound and shares a similar core structure.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: This compound also contains dioxaborolan groups and is used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another compound with dioxaborolan groups, used in various organic synthesis applications.
The uniqueness of this compound lies in its combination of the indolo[3,2-b]carbazole core with the dioxaborolan groups, providing a balance of electronic properties and reactivity that is advantageous for advanced materials applications.
Propriétés
Formule moléculaire |
C62H98B2N2O4 |
|---|---|
Poids moléculaire |
957.1 g/mol |
Nom IUPAC |
5,11-bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole |
InChI |
InChI=1S/C62H98B2N2O4/c1-13-17-21-25-27-31-35-47(33-29-23-19-15-3)45-65-55-41-49(63-67-59(5,6)60(7,8)68-63)37-39-51(55)53-44-58-54(43-57(53)65)52-40-38-50(64-69-61(9,10)62(11,12)70-64)42-56(52)66(58)46-48(34-30-24-20-16-4)36-32-28-26-22-18-14-2/h37-44,47-48H,13-36,45-46H2,1-12H3 |
Clé InChI |
ZZERPQDTIDGDOH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CC(CCCCCC)CCCCCCCC)C6=C(N5CC(CCCCCC)CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


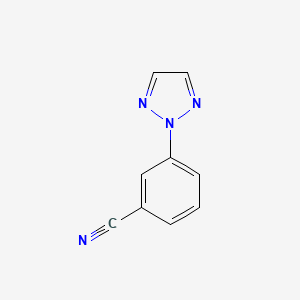
![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
